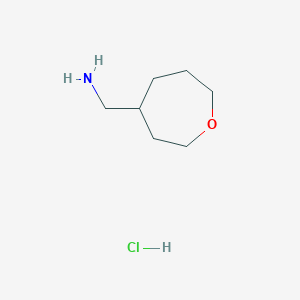

Oxepan-4-ylmethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxepan-4-ylmethanamine hydrochloride is a chemical compound with a complex structure and a range of applications in organic chemistry and medicinal research.

Synthesis Analysis

- The synthesis of oxepine and azepine fused N-heterocyclic derivatives involves a one-pot reaction of 2,3-dichloro quinoxaline/pyrazine with 2-(1H-indol-2-yl)phenol/aniline in the presence of FeCl3, leading to the formation of oxepines (K. Shiva Kumar et al., 2017).

- Synthesis of chiral 1,4,2-oxazaphosphepines from the reaction of chiral 1,3-benzoxazines with dichlorophenylphosphine or triethyl phosphite (Oscar Salgado-Escobar et al., 2015).

Molecular Structure Analysis

- X-ray crystal structure analysis confirms the molecular structure of these compounds, such as in the case of oxepine fused N-heterocycle derivatives (K. Shiva Kumar et al., 2017).

Chemical Reactions and Properties

- Various oxepines and azepines are synthesized through reactions that involve C-C bond formation followed by C-X bond formation (K. Shiva Kumar et al., 2017).

Aplicaciones Científicas De Investigación

1. Neurokinin-1 Receptor Antagonism

Oxepan-4-ylmethanamine hydrochloride has been studied for its role as a high-affinity neurokinin-1 (NK1) receptor antagonist. This application is significant in the development of treatments for conditions like emesis (vomiting) and depression, demonstrating the compound's potential in neuroscience and pharmacology (Harrison et al., 2001).

2. Corrosion Inhibition Studies

The compound has been examined in the context of corrosion science, particularly its effectiveness in inhibiting iron corrosion in acidic environments. This application is important for material science and engineering, offering potential uses in protecting metals against corrosive processes (Jamalizadeh et al., 2009).

3. Role in Chemical Synthesis

Oxepan-4-ylmethanamine hydrochloride has been involved in research focusing on chemical synthesis, such as the formation of seven-membered oxacycles through ring expansion of cyclopropanated carbohydrates. This aspect is crucial in organic chemistry for developing new synthetic routes and methodologies (Hoberg, 1997).

4. Anticorrosive Properties in Acidic Medium

Research has been conducted on the anticorrosive properties of oxepan-4-ylmethanamine hydrochloride derivatives for carbon steel in acidic medium, highlighting its significance in material preservation and industrial applications (Dagdag et al., 2019).

5. Serotonin (5-HT) Reuptake Inhibition

The compound has been investigated for its ability to inhibit serotonin reuptake and antagonize 5-HT2A receptors, a property that can have therapeutic implications in treating affective and anxiety disorders (Szabo & Blier, 2002).

Propiedades

IUPAC Name |

oxepan-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-6-7-2-1-4-9-5-3-7;/h7H,1-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSKHVUGBSMOTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCOC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxepan-4-ylmethanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate](/img/structure/B2492569.png)

![N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2492573.png)

![Methyl (E)-4-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2492575.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2492576.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)

![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)